molecular formula C22H15FN2O2S B2463545 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide CAS No. 314275-41-7

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide

Cat. No.: B2463545
CAS No.: 314275-41-7
M. Wt: 390.43
InChI Key: JUTKKQADTOXSIW-UHFFFAOYSA-N
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Description

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The general synthetic route can be summarized as follows:

    Starting Materials: 4-fluorophenacyl bromide and 4-phenoxybenzoyl chloride.

    Reaction Conditions: The reaction is carried out in ethanol under reflux conditions.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using different solvents or catalysts.

Chemical Reactions Analysis

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. For example, it may inhibit bacterial enzymes involved in cell wall synthesis or cancer cell enzymes involved in cell proliferation . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other thiazole derivatives.

Properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2O2S/c23-17-10-6-15(7-11-17)20-14-28-22(24-20)25-21(26)16-8-12-19(13-9-16)27-18-4-2-1-3-5-18/h1-14H,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTKKQADTOXSIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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